molecular formula C13H30O5Si B091470 (3,3-Diethoxypropyl)triethoxysilane CAS No. 15184-27-7

(3,3-Diethoxypropyl)triethoxysilane

Cat. No. B091470
CAS RN: 15184-27-7
M. Wt: 294.46 g/mol
InChI Key: FNVLANCFUDHVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Diethoxypropyl)triethoxysilane, also known as DEPTES, is a silane coupling agent that is commonly used in various scientific research applications. This compound is widely used as a crosslinking agent in the preparation of organic-inorganic hybrid materials due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of (3,3-Diethoxypropyl)triethoxysilane involves the formation of covalent bonds between the silane group and the surface of the substrate. The silane group reacts with the surface hydroxyl groups to form a stable siloxane bond. This bond provides a strong and durable interface between the substrate and the coating material. The crosslinking of (3,3-Diethoxypropyl)triethoxysilane with the coating material enhances the mechanical, thermal, and chemical properties of the resulting hybrid material.
Biochemical and Physiological Effects:
(3,3-Diethoxypropyl)triethoxysilane is not intended for use in drug applications and therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (3,3-Diethoxypropyl)triethoxysilane is non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.

Advantages and Limitations for Lab Experiments

(3,3-Diethoxypropyl)triethoxysilane has several advantages for use in lab experiments. It is a versatile coupling agent that can be used in a wide range of applications. It is easy to handle and can be stored for long periods of time without degradation. (3,3-Diethoxypropyl)triethoxysilane is also compatible with a variety of solvents and coating materials. However, there are some limitations to the use of (3,3-Diethoxypropyl)triethoxysilane. It is sensitive to moisture and requires careful handling to prevent hydrolysis. The reaction with the substrate requires a clean and dry surface to ensure proper bonding.

Future Directions

(3,3-Diethoxypropyl)triethoxysilane has a wide range of potential future directions in scientific research. One possible direction is the development of new applications for (3,3-Diethoxypropyl)triethoxysilane in the field of nanotechnology. (3,3-Diethoxypropyl)triethoxysilane can be used to prepare functionalized nanoparticles for use in drug delivery, imaging, and sensing applications. Another possible direction is the optimization of the synthesis method to improve the yield and purity of (3,3-Diethoxypropyl)triethoxysilane. This could lead to a more cost-effective and environmentally friendly production process. Additionally, further research could be done on the mechanism of action of (3,3-Diethoxypropyl)triethoxysilane to better understand its interactions with substrates and coating materials.

Scientific Research Applications

(3,3-Diethoxypropyl)triethoxysilane is widely used in scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the preparation of organic-inorganic hybrid materials such as silica-based nanocomposites, polymer films, and coatings. (3,3-Diethoxypropyl)triethoxysilane is also used as a surface modification agent for various substrates such as glass, metal, and ceramics. It is used to enhance the adhesion and compatibility of the substrate with the coating material.

properties

CAS RN

15184-27-7

Product Name

(3,3-Diethoxypropyl)triethoxysilane

Molecular Formula

C13H30O5Si

Molecular Weight

294.46 g/mol

IUPAC Name

3,3-diethoxypropyl(triethoxy)silane

InChI

InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3

InChI Key

FNVLANCFUDHVBO-UHFFFAOYSA-N

SMILES

CCOC(CC[Si](OCC)(OCC)OCC)OCC

Canonical SMILES

CCOC(CC[Si](OCC)(OCC)OCC)OCC

Other CAS RN

15184-27-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottomed flask is introduced with 2 g (1.1 equivalent) of 3,3-diethoxy-1-propene produced in Example 1, and 2 ml (1 equivalent) of triethoxysilane commercially available from Aldrich, Co. Then, hydrogen hexachloroplatinate (H2PtCl6), a metal catalyst, is added in the amount of 1 ppm to the solution. After that, the resulting mixture is allowed to react at 100° C. under atmospheric pressure for 48 hours. Next, the resulting material is fractionally distilled under a vacuum, thereby giving 4.2 g of colorless 3,3-diethoxyprophyltriethoxysilane. The product is dissolved in CDCl3 and measured for 1NMR and infrared-absorbing spectrum. Results are shown in FIGS. 1 and 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrogen hexachloroplatinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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